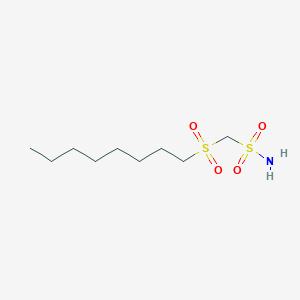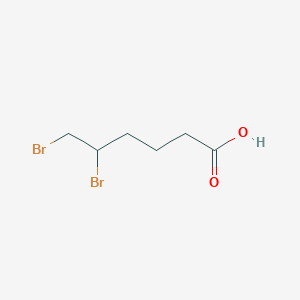
5,6-dibromohexanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromohexanoic acid is an organic compound with the molecular formula C6H10Br2O2 It is a derivative of hexanoic acid, where two bromine atoms are substituted at the 5th and 6th positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,6-Dibromohexanoic acid can be synthesized through the bromination of hexanoic acid. A common method involves the addition of bromine (Br2) to hexanoic acid in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is typically carried out at low temperatures, around -40°C, to control the reactivity and ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. specific industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dibromohexanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to form hexanoic acid or other partially reduced intermediates.
Oxidation Reactions: Oxidation can lead to the formation of dibromohexanoic acid derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other strong bases can be used to replace bromine atoms with hydroxyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the bromine atoms.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can introduce additional oxygen-containing functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of 5,6-dihydroxyhexanoic acid, while reduction with LiAlH4 yields hexanoic acid.
Applications De Recherche Scientifique
5,6-Dibromohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study the effects of brominated fatty acids on biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, particularly in the development of brominated drug candidates.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which 5,6-dibromohexanoic acid exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, brominated compounds can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromohexanoic Acid: A mono-brominated derivative with similar reactivity but different physical properties.
6-Bromohexanoic Acid: Another mono-brominated derivative with distinct reactivity patterns.
Hexanoic Acid: The parent compound without bromine substitution, used as a reference for comparing reactivity and properties.
Uniqueness
5,6-Dibromohexanoic acid is unique due to the presence of two bromine atoms at specific positions on the carbon chain. This dual substitution enhances its reactivity and allows for the formation of a wider range of derivatives compared to mono-brominated or non-brominated analogs.
Propriétés
Formule moléculaire |
C6H10Br2O2 |
|---|---|
Poids moléculaire |
273.95 g/mol |
Nom IUPAC |
5,6-dibromohexanoic acid |
InChI |
InChI=1S/C6H10Br2O2/c7-4-5(8)2-1-3-6(9)10/h5H,1-4H2,(H,9,10) |
Clé InChI |
ABERJCIPEWTOCY-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CBr)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


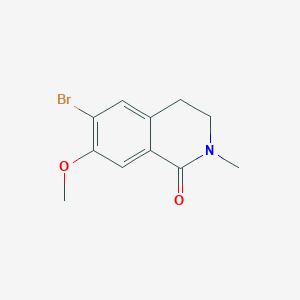
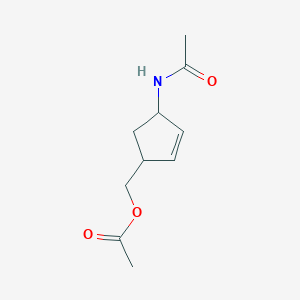
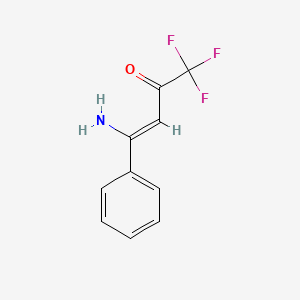
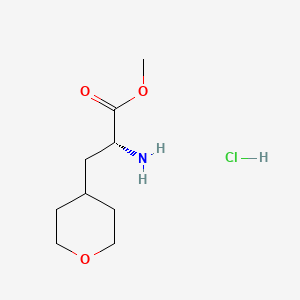
![4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13892234.png)
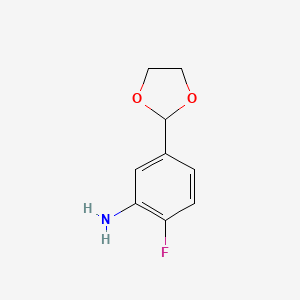
![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
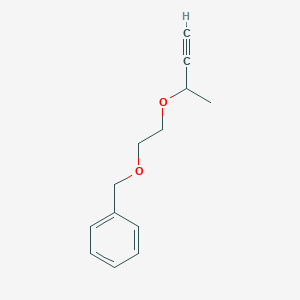
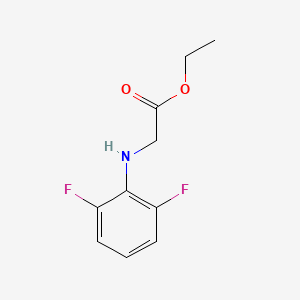
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
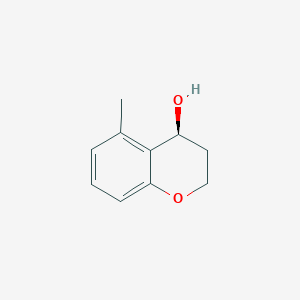
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)

